

Sirolimus in Cell Culture: Technical Support & Troubleshooting

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Compound of Interest

Compound Name: Sirolimus

Cat. No.: B549165

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Welcome to the technical support center for the use of **sirolimus** (also known as rapamycin) in cell culture experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use **sirolimus** while mitigating its potential toxicity.

Frequently Asked Questions (FAQs)

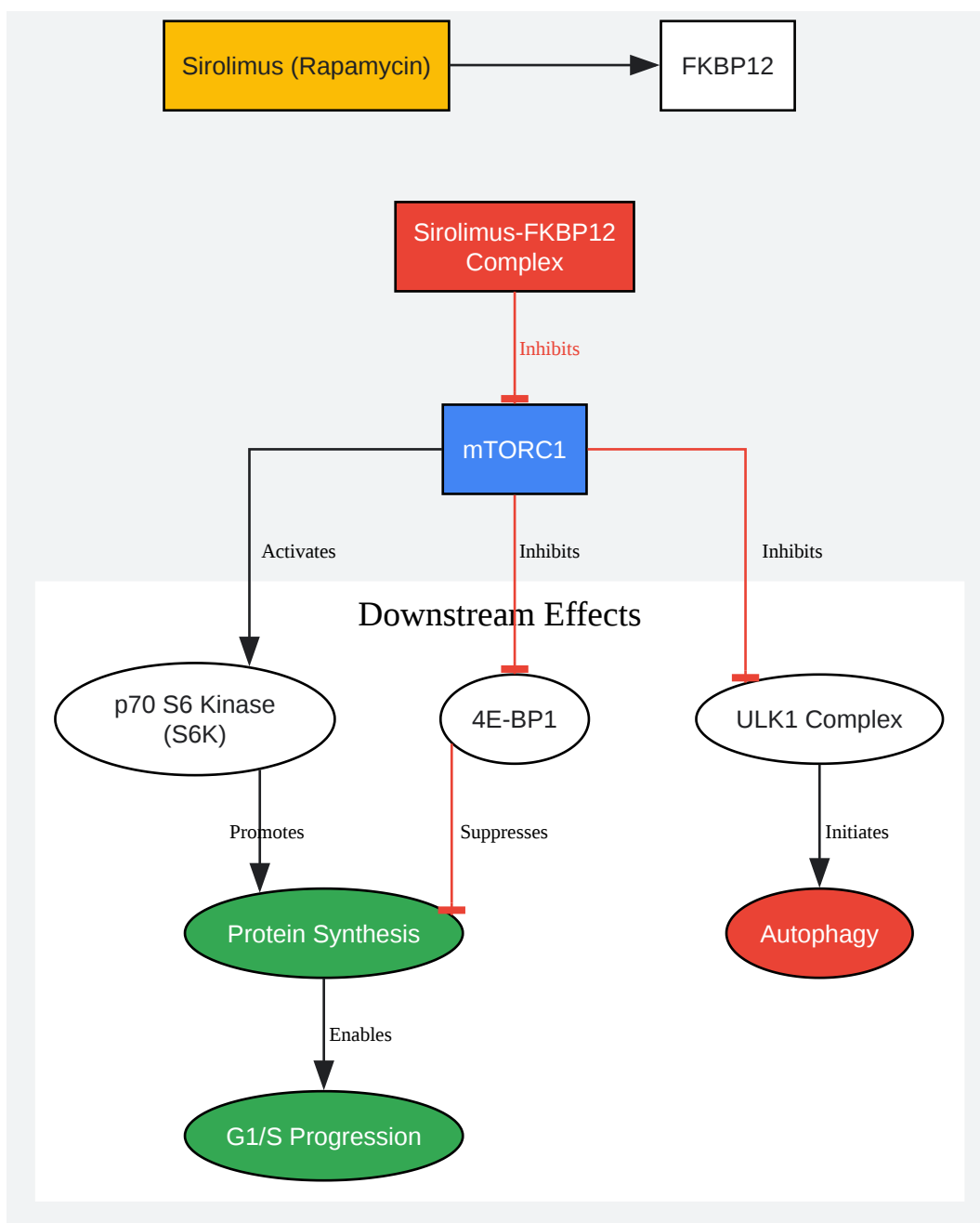
Q1: What is the primary mechanism of action for sirolimus in cell culture?

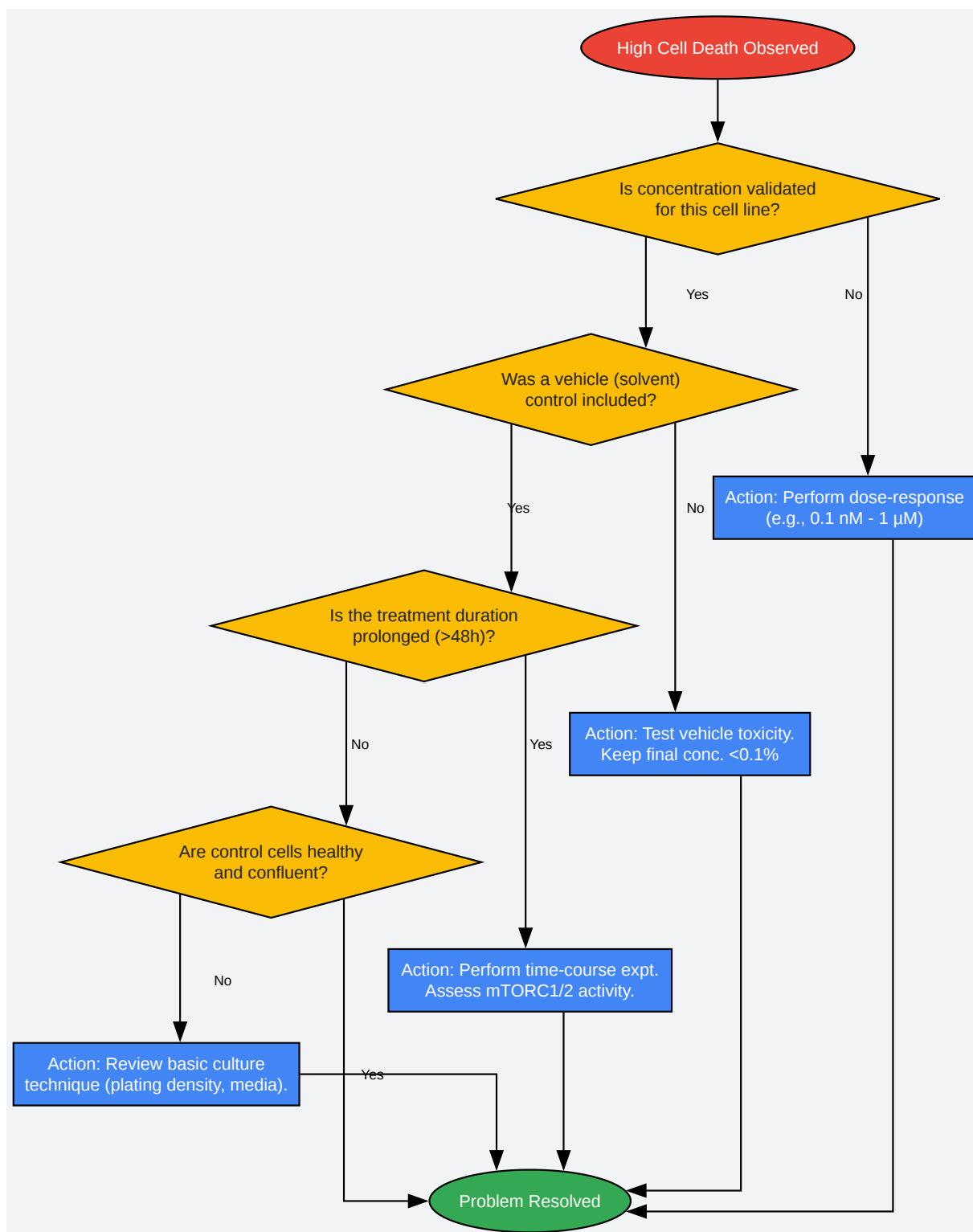
Sirolimus is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism.^{[1][2]} In the cell, **sirolimus** first binds to the intracellular protein FK506-binding protein 12 (FKBP12).^{[1][3]} This **sirolimus**-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).^[4]

The inhibition of mTORC1 leads to several downstream effects:

- **Inhibition of Protein Synthesis:** mTORC1 normally promotes protein synthesis by activating S6 kinase (S6K) and phosphorylating eukaryotic initiation factor 4E-binding proteins (4E-BPs). **Sirolimus** blocks these processes, leading to a reduction in overall protein synthesis.
- **Cell Cycle Arrest:** By inhibiting mTORC1, **sirolimus** causes cell cycle arrest, typically at the G1/S phase transition, preventing cells from entering the DNA synthesis (S) phase.

- Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by **sirolimus** promotes this cellular degradation and recycling process.





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